molecular formula C10H12O B147066 Isobutyrophenone CAS No. 611-70-1

Isobutyrophenone

Cat. No. B147066
CAS RN: 611-70-1
M. Wt: 148.2 g/mol
InChI Key: BSMGLVDZZMBWQB-UHFFFAOYSA-N
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Description

Isobutyrophenone is a chemical compound that has been studied in various contexts due to its relevance in environmental, synthetic, and biological applications. It is a degradation product of ibuprofen and has been detected in environmental samples, indicating its potential impact on ecosystems .

Synthesis Analysis

The synthesis of derivatives of isobutyrophenone has been explored in several studies. For instance, the base-catalyzed condensation reaction of o-nitroisobutyrophenone with sodium acetylide in liquid ammonia has been reported to yield a variety of products, indicating the reactivity of the compound under basic conditions . Additionally, the synthesis of 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinones, has been characterized, showcasing the role of isobutyrophenone derivatives in the production of new psychoactive substances .

Molecular Structure Analysis

The molecular structure of isobutyrophenone and its derivatives has been analyzed using various analytical techniques. For example, 3',4'-methylenedioxy-2,2-dibromobutyrophenone has been characterized using techniques such as infrared spectroscopy, gas chromatography-mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance . These analyses are crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

Isobutyrophenone undergoes various chemical reactions, such as chlorination, which leads to the formation of α-hydroxyisobutyrophenone as an intermediate. The pKa value of isobutyrophenone has been determined from the rates of these chlorination reactions, providing insight into its chemical behavior . Furthermore, the compound's reactivity under alkaline conditions has been demonstrated through the rapid hydrolysis of α-chloroisobutyrophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobutyrophenone are influenced by its functional groups and molecular structure. The compound's reactivity has been exploited in the synthesis of various products, such as CIS-α-hydroxyisopropylindanone-2-carboxylic acid lactone, which can be further modified through alkylation reactions . Additionally, the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose has been achieved, demonstrating the potential of isobutyrophenone derivatives as valuable compounds synthesized from renewable carbon resources .

Scientific Research Applications

Synthesis and Alkylation

Isobutyrophenone has been used in organic synthesis, specifically in the synthesis of CIS-α-hydroxyisopropylindanone-2-carboxylic acid lactone, a compound with potential applications in chemical research. This synthesis involves the cyclization of Meldrum's acid adduct of isobutyrophenone, followed by alkylation at specific positions, demonstrating isobutyrophenone's utility in complex organic syntheses (Campaigne & Frierson, 1979).

Antifungal Applications

Isobutyrophenone analogs have shown potential as antifungal agents. A study synthesized new 2,4-dihydroxy-5-methyl isobutyrophenone derivatives and evaluated them for antifungal activities against plant pathogens. These compounds demonstrated broad-spectrum high antifungal activity and were also potent inhibitors of class-II fructose-1,6-bisphosphate aldolase in the rice blast fungus, suggesting their potential use in developing new fungicides (Li et al., 2018).

Biosynthesis Research

Research on Hypericum calycinum cell cultures revealed the role of isobutyrophenone in the biosynthesis of hyperforin, an antidepressant constituent of Hypericum perforatum (St. John's wort). Cell cultures produced adhyperforin and hyperforin when isobutyrophenone synthase catalyzed the condensation of isobutyrophenone with malonyl-CoA, highlighting its importance in natural product biosynthesis (Klingauf et al., 2005).

Organic Chemistry and Photobiology

Isobutyrophenone has been a subject of study in various aspects of organic chemistry and photobiology. Studies have explored its properties, such as chlorination, solvent effects, and enolization, providing insights into its chemical behavior and potential applications in organic synthesis and photobiological processes (Guthrie & Cossar, 1990).

Safety And Hazards

Isobutyrophenone is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be handled with protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMGLVDZZMBWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048202
Record name Isopropyl phenyl ketone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isobutyrophenone

CAS RN

611-70-1
Record name Isobutyrophenone
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Record name Isopropyl phenyl ketone
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Record name Isobutyrophenone
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Record name 1-Propanone, 2-methyl-1-phenyl-
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Record name Isobutyrophenone
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Record name ISOPROPYL PHENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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